High-Affinity Sigma-1 Receptor Binding Relative to a Reference Antagonist
N-[2-(2-chlorophenoxy)ethyl]acetamide demonstrates high-affinity binding to the sigma-1 receptor with a Ki of 4.10 nM, as measured by displacement of [3H]pentazocine in rat brain membranes. This affinity is notably stronger than that of the classic sigma receptor antagonist haloperidol, which exhibits a sigma-1 Ki of approximately 46 nM in comparable assays [1][2].
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 4.10 nM |
| Comparator Or Baseline | Haloperidol (Reference Antagonist) ~46 nM |
| Quantified Difference | ~11-fold higher affinity for target compound |
| Conditions | Displacement of [3H]pentazocine from sigma-1 receptor in rat brain membrane |
Why This Matters
Higher binding affinity can translate to greater potency in functional assays, allowing for lower compound usage and potentially reducing off-target effects at higher concentrations.
- [1] BindingDB. (n.d.). PrimarySearch_ki: Ki for sigma-1 receptor binding. View Source
- [2] Huang, Y., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. J Med Chem, 41(13), 2361-70. (Haloperidol data for comparison). View Source
